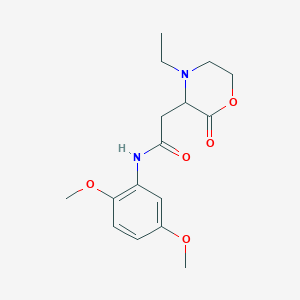

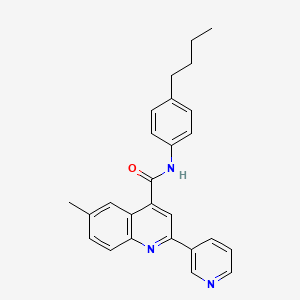

![molecular formula C23H17ClFN3O2S B4539991 N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide CAS No. 476486-14-3](/img/structure/B4539991.png)

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Vue d'ensemble

Description

Quinazolinone derivatives, including N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide, have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. These compounds are known for their significant anti-inflammatory, anticancer, and antimicrobial properties, attributed to their unique structural framework which allows for various functionalizations and modifications to enhance their activity and specificity (Sunder & Maleraju, 2013; Kovalenko et al., 2012).

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid or its derivatives with various amides, thioureas, or isothiocyanates, followed by functionalization at different positions of the quinazolinone ring. A variety of methods have been developed to introduce the thioacetamide group and other substituents at specific positions, enabling the synthesis of a wide range of derivatives with enhanced biological activities (Berest et al., 2011).

Molecular Structure Analysis

Quinazolinone derivatives exhibit a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents like fluorine, chlorine, and methyl groups on the benzene ring and the incorporation of a thioacetamide group into the quinazolinone core significantly influence the molecular conformation, electronic distribution, and overall physicochemical properties of these compounds, which are crucial for their biological activity (Zhou et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which are essential for the introduction of pharmacophoric elements and optimization of their biological activities. The thioacetamide group, in particular, is reactive towards electrophiles and nucleophiles, allowing for further derivatization and exploration of structure-activity relationships (Parikh & Joshi, 2014).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the quinazolinone core. These properties are critical for determining the compound's suitability for further pharmaceutical formulation and development (Alagarsamy et al., 2013).

Chemical Properties Analysis

Quinazolinone derivatives exhibit a wide range of chemical properties, including acidity/basicity of the nitrogen atoms in the quinazolinone ring, the reactivity of the thioacetamide group, and the electronic effects of substituents like fluorine and chlorine. These chemical properties play a significant role in the biological activity and pharmacokinetics of these compounds (Geesi et al., 2020).

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Research by Sunder and Maleraju (2013) focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide, assessing their anti-inflammatory properties. The study found significant anti-inflammatory activity among the synthesized compounds, highlighting their potential as leads for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Anticancer and Cytotoxic Activity

Kovalenko et al. (2012) synthesized novel derivatives with modifications in the quinazolinyl thioacetamide structure, incorporating thiazole and thiadiazole fragments. These compounds demonstrated considerable cytotoxicity and specific anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer. The study illustrates the chemotherapeutic potential of these derivatives (Kovalenko et al., 2012).

H1-Antihistaminic Agents

Alagarsamy and Parthiban (2013) explored novel quinazolin-4(3H)-ones for their H1-antihistaminic activity. Their findings suggest these compounds can effectively protect against histamine-induced bronchospasm in guinea pigs, with one derivative showing superior activity and minimal sedative effects compared to the standard chlorpheniramine maleate. This indicates a potential for developing new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

AMPA Receptor Antagonists

Chenard et al. (2001) reported on the synthesis of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones as AMPA receptor antagonists. Their research into the structure-activity relationship of these compounds identified potent inhibitors of the AMPA receptor, which could have implications for neurological disorder treatments (Chenard et al., 2001).

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3O2S/c1-14-6-9-16(10-7-14)28-22(30)17-4-2-3-5-20(17)27-23(28)31-13-21(29)26-15-8-11-19(25)18(24)12-15/h2-12H,13H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPUTUYAVIDQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | |

CAS RN |

476486-14-3 | |

| Record name | N-(3-CL-4-F-PH)-2-((3-(4-ME-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4539912.png)

![N-[1-(4-methylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4539913.png)

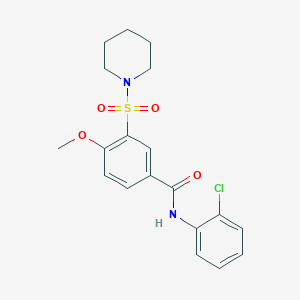

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4539922.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4539933.png)

![2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4539940.png)

![6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4539962.png)

![1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4539969.png)

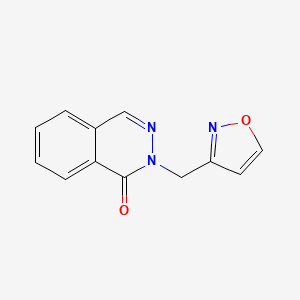

![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4539976.png)

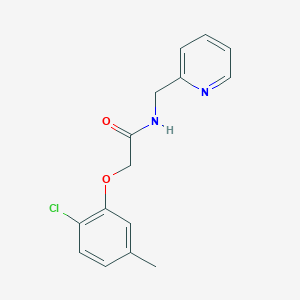

![N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4540011.png)